molecular formula C15H15ClO2 B6747607 2-(2-Benzyl-4-chlorophenoxy)ethanol

2-(2-Benzyl-4-chlorophenoxy)ethanol

Cat. No.: B6747607
M. Wt: 262.73 g/mol
InChI Key: GAYRKAYTIWNKPE-UHFFFAOYSA-N
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Description

2-(2-Benzyl-4-chlorophenoxy)ethanol: is an organic compound with a molecular structure that includes a benzyl group, a chlorophenoxy group, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Benzyl-4-chlorophenoxy)ethanol typically involves the reaction of 2-benzyl-4-chlorophenol with ethylene oxide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as potassium carbonate can enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(2-Benzyl-4-chlorophenoxy)ethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products:

    Oxidation: Benzyl-4-chlorophenoxyacetaldehyde or benzyl-4-chlorophenoxyacetic acid.

    Reduction: Benzyl-4-chlorophenoxyethanol or benzyl-4-chlorophenoxyethane.

    Substitution: Various substituted benzyl-4-chlorophenoxyethanol derivatives.

Scientific Research Applications

Chemistry: 2-(2-Benzyl-4-chlorophenoxy)ethanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of chlorophenoxy compounds on cellular processes. It can be used to investigate the mechanisms of action of similar compounds in biological systems.

Medicine: The compound has potential applications in the development of new drugs. Its structure can be modified to create derivatives with improved pharmacological properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and resins to enhance their properties.

Mechanism of Action

The mechanism of action of 2-(2-Benzyl-4-chlorophenoxy)ethanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

    2-(2-Chlorophenoxy)ethanol: This compound is structurally similar but lacks the benzyl group. It has different chemical and biological properties.

    2-(4-Chlorophenoxy)ethanol: Another similar compound with the chlorine atom in a different position. It exhibits distinct reactivity and applications.

Uniqueness: 2-(2-Benzyl-4-chlorophenoxy)ethanol is unique due to the presence of both the benzyl and chlorophenoxy groups. This combination imparts specific chemical and biological properties that are not observed in other similar compounds. Its versatility in various applications makes it a valuable compound in research and industry.

Properties

IUPAC Name

2-(2-benzyl-4-chlorophenoxy)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO2/c16-14-6-7-15(18-9-8-17)13(11-14)10-12-4-2-1-3-5-12/h1-7,11,17H,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYRKAYTIWNKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=CC(=C2)Cl)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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